molecular formula C25H19FN2O5S B12141837 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one

1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12141837
M. Wt: 478.5 g/mol
InChI Key: AGYJSHCWZJGFCC-UHFFFAOYSA-N
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Description

This compound is a pyrrolin-2-one derivative featuring a 6-fluorobenzothiazole moiety at position 1, a 2-furylcarbonyl group at position 4, a hydroxy group at position 3, and a 4-propoxyphenyl substituent at position 3.

Properties

Molecular Formula

C25H19FN2O5S

Molecular Weight

478.5 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19FN2O5S/c1-2-11-32-16-8-5-14(6-9-16)21-20(22(29)18-4-3-12-33-18)23(30)24(31)28(21)25-27-17-10-7-15(26)13-19(17)34-25/h3-10,12-13,21,30H,2,11H2,1H3

InChI Key

AGYJSHCWZJGFCC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

Biological Activity

The compound 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}F1_{1}N2_{2}O3_{3}S
  • Molecular Weight : 364.42 g/mol

The presence of the fluorobenzothiazole moiety is significant, as benzothiazole derivatives have been widely studied for their diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

  • Formation of the benzothiazole ring through cyclization.
  • Introduction of the furan and propoxy groups via electrophilic substitution.
  • Hydroxylation at the pyrrolinone structure to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that related benzothiazole derivatives showed IC50_{50} values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BA5497.5Cell cycle arrest
Target CompoundMCF-7TBDTBD

Antimicrobial Activity

Benzothiazole derivatives, including the target compound, have shown promising antibacterial and antifungal activities. In vitro studies indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and bioavailability of the compound.
  • Hydroxyl groups are critical for increasing interaction with biological targets, thus improving anticancer efficacy .

Case Studies

  • Case Study on Anticancer Efficacy
    A recent study evaluated a series of benzothiazole derivatives similar to our target compound against various cancer cell lines. The results indicated that modifications at the C-4 position significantly influenced cytotoxicity, with certain derivatives achieving IC50_{50} values below 10 µM in MCF-7 cells .
  • Antimicrobial Testing
    Another study focused on the antimicrobial properties of benzothiazole derivatives, including our target compound. It was found that modifications at the furan carbonyl position enhanced activity against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Antitubercular Activity

Research has indicated that derivatives of benzothiazole, including the target compound, exhibit promising antitubercular properties. A study demonstrated that compounds with similar structures showed significant activity against Mycobacterium tuberculosis, suggesting that modifications to the benzothiazole scaffold can lead to enhanced efficacy against tuberculosis .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell growth in various cancer cell lines. For instance, compounds with similar structural features have shown inhibitory effects on tumor cell proliferation in vitro, with some displaying GI50 values indicative of moderate potency against cancer cells .

Cell Line GI50 (μM) Activity
MCF-7 (Breast Cancer)15.72Moderate Inhibition
A549 (Lung Cancer)50.68Significant Inhibition

Synthesis of Novel Derivatives

The synthesis of novel derivatives from benzothiazole and pyrrolinone frameworks has been a significant area of research. Various methods have been explored to create compounds with improved biological activities. For instance, the condensation reactions involving furan derivatives have led to new compounds that retain or enhance the biological activity of the parent structures .

Case Study 1: Antitubercular Screening

In a study published in 2016, researchers synthesized a series of benzothiazole derivatives and evaluated their antitubercular activity using standard protocols established by the National Institute of Health. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation conducted by the National Cancer Institute assessed the anticancer activity of various benzothiazole derivatives, including those structurally related to our compound. The study revealed that several derivatives displayed significant cytotoxicity against a panel of cancer cell lines, suggesting that further optimization could lead to effective anticancer agents .

Chemical Reactions Analysis

Synthetic Routes

The compound’s synthesis likely involves multicomponent reactions (MCRs) or stepwise coupling strategies. For example:

  • Benzothiazole Formation : Fluorination at the 6-position of benzothiazole can occur via nucleophilic aromatic substitution (NAS) using fluorinating agents (e.g., KF or CsF) under anhydrous conditions, as seen in analogous fluorinated heterocycles .

  • Pyrrolinone Core Assembly : Cyclization of β-ketoamide precursors, similar to methods reported for 3-hydroxy-pyrrol-2-ones , forms the 3-hydroxy-pyrrolin-2-one moiety.

  • Acylation : The furylcarbonyl group is introduced via Friedel-Crafts acylation or coupling with furan-2-carbonyl chloride in the presence of a Lewis acid .

Hydroxy-Pyrrolinone Reactivity

The 3-hydroxy group undergoes:

  • Oxidation : Conversion to a ketone using CrO₃ or Dess-Martin periodinane .

  • Protection : Silylation (e.g., TBSCl) or acetylation (Ac₂O) to prevent unwanted side reactions during further functionalization .

Fluorobenzothiazole Reactivity

  • Electrophilic Substitution : The electron-withdrawing fluorine directs electrophiles (e.g., NO₂⁺) to the 4-position of benzothiazole .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at the 2-position under Pd catalysis .

Furylcarbonyl Modifications

  • Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming secondary alcohols .

  • Reduction : LiAlH₄ reduces the carbonyl to a hydroxymethyl group .

Propoxyphenyl Ether Cleavage

The 4-propoxyphenyl group is susceptible to:

  • Acidic Hydrolysis : HBr/AcOH cleaves the ether to yield phenolic derivatives .

  • Demethylation : BBr₃ selectively removes the propyl group under inert conditions .

Table 2: Biological Activity of Structural Analogues

AnaloguesTarget ActivityPotencyReference
3-Hydroxy-pyrrol-2-onesAntibacterial (MRSA)MIC = 8 μg/mL
Fluorinated azetidinonesCholesterol absorptionED₅₀ = 0.04 mg/kg

Degradation Pathways

  • Hydrolysis : The pyrrolinone lactam ring opens under acidic (pH < 3) or basic (pH > 10) conditions, forming amino acid derivatives .

  • Photodegradation : UV exposure induces defluorination and furan ring cleavage, as observed in fluorinated benzisoxazoles .

Computational Insights

  • Reaction Mechanism : DFT studies on similar systems suggest that cyclization steps proceed via a four-phase mechanism involving skeletal deformation and bond polarization .

  • Transition States : Energy barriers for fluorobenzothiazole substitution correlate with the rigidity of the aromatic framework .

Comparison with Similar Compounds

Research Findings and Implications

  • SAR Insights: Position 1: Fluorobenzothiazole (target) vs. Position 4: Furylcarbonyl (target) vs. thiophene-2-carbonyl (F3226-1198) – Furyl’s oxygen may reduce steric hindrance compared to sulfur-containing analogs . Position 5: 4-Propoxyphenyl (target) vs. 3-hydroxyphenyl () – Propoxy chain increases hydrophobicity, likely enhancing bioavailability .
  • Unresolved Questions :

    • The target compound’s exact enzymatic targets and IC₅₀ values remain uncharacterized.
    • Comparative pharmacokinetic data (e.g., solubility, metabolic stability) are lacking.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves stereochemistry and confirms substituent positioning, as applied to structurally related pyrrolidinones and pyrazole derivatives .
  • Multinuclear NMR : ¹H/¹³C NMR identifies proton environments (e.g., hydroxy groups at δ 10–12 ppm, furyl protons at δ 6.5–7.5 ppm). ¹⁹F NMR confirms fluorobenzothiazole integration .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .

How can solubility and stability challenges be addressed in biological assays?

Advanced Research Question

  • Solubility : Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or formulate as cyclodextrin complexes. Assess via dynamic light scattering (DLS) to avoid aggregation .
  • Stability : Conduct pH-dependent degradation studies (pH 1–9, 37°C) with HPLC monitoring. Protect light-sensitive moieties (e.g., fluorobenzothiazole) by storing in amber vials .

What strategies are effective for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Substituent modification : Replace the 6-fluorobenzothiazole with chloro or methyl analogs to assess electronic effects on bioactivity.
  • Scaffold hopping : Compare activity against pyrrolidinone vs. pyrazoline derivatives, as seen in kinase inhibitor studies .
  • In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or PARP .

How can polymorphism and crystallinity issues be managed during formulation?

Advanced Research Question

  • Polymorph screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify stable crystalline forms.
  • Amorphization : Employ spray-drying with polymers (e.g., PVP K30) to enhance dissolution rates for poorly soluble forms .

What in vitro assays are suitable for evaluating biological activity?

Advanced Research Question

  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, using EC₅₀ values to compare potency .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
  • Reactive oxygen species (ROS) modulation : Apply DCFH-DA probes in macrophage models to assess anti-inflammatory potential .

How should contradictory bioactivity data between studies be resolved?

Advanced Research Question

  • Reproducibility checks : Validate assay protocols across independent labs (e.g., NIH/EPA Tox21 guidelines).
  • Impurity profiling : Use LC-MS to rule out batch-to-batch variability from synthetic byproducts (e.g., dehydroxylated analogs) .
  • Meta-analysis : Compare data across structurally similar compounds (e.g., fluorophenyl-pyrrolidinones) to identify trends .

What methodologies are recommended for metabolite identification?

Advanced Research Question

  • In vitro models : Incubate with liver microsomes (human/rat) and NADPH cofactors, followed by LC-HRMS to detect phase I/II metabolites .
  • Isotopic labeling : Use ¹⁸O or deuterium tags to trace hydroxylation or demethylation pathways .

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